2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research This compound is characterized by its unique structure, which includes a chloroanilino group, an ethoxyphenyl group, and a pyrrolidinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chloroaniline with ethyl 2-oxo-3-pyrrolidinecarboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloroanilino group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted anilines.
Scientific Research Applications
2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Chloroanilino)(oxo)ac)carbohydrazonoyl)-2-ethoxyphenyl 4-chlorobenzoate
- 1-(2-Methoxycarbonylphenyl)-3-(2-methylphenyl)triazene
- 1-(2-Methoxycarbonylphenyl)-3-(3-methylphenyl)triazene
Uniqueness
2-[(4-chlorophenyl)amino]-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C21H21ClN2O5 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-6-4-3-5-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-9-7-15(22)8-10-16/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
InChI Key |
LSBRMDPZTNGCNI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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